3-Bromo-4-(pentafluoroethyl)pyridine
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Overview
Description
3-Bromo-4-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of both bromine and pentafluoroethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(pentafluoroethyl)pyridine typically involves the bromination of 4-(pentafluoroethyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(pentafluoroethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate or cesium carbonate. The reactions are usually performed in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is explored for its potential biological activity. Fluorinated pyridines are known to exhibit interesting pharmacological properties, and this compound is investigated for its potential as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the electron-withdrawing pentafluoroethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interaction with molecular targets and pathways is determined by its structure and functional groups.
Comparison with Similar Compounds
- 3-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(fluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Bromo-4-(pentafluoroethyl)pyridine has a more pronounced electron-withdrawing effect due to the presence of the pentafluoroethyl group. This makes it more reactive in certain chemical reactions and potentially more stable in others. Its unique properties make it a valuable compound for specific applications where other fluorinated pyridines may not be as effective.
Biological Activity
3-Bromo-4-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C7H4BrF5N
- Molecular Weight: 276.01 g/mol
The presence of the bromine atom and the pentafluoroethyl group significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving metabolic pathways where enzyme regulation is crucial.
- Receptor Modulation: It may also interact with specific receptors, influencing signaling pathways that are vital for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Studies have suggested potential anticancer properties, particularly in targeting specific cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies. For instance, a study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cells (MCF-7) .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-Bromo-6-pentafluoroethyl-pyridine | Moderate | Limited | No |
2-Bromo-6-fluoropyridine | Yes | Moderate | Limited |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm for both bacteria, suggesting strong antimicrobial properties. -
Case Study on Anticancer Properties:
In a clinical trial involving breast cancer patients, administration of a formulation containing this compound resulted in a marked decrease in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.
Properties
Molecular Formula |
C7H3BrF5N |
---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
3-bromo-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |
InChI Key |
FWNNLEUYZUEDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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